Product packaging for THORIN SODIUM(Cat. No.:CAS No. 132-33-2)

THORIN SODIUM

Cat. No.: B086240
CAS No.: 132-33-2
M. Wt: 532.3 g/mol
InChI Key: XQVKLMRIZCRVPO-UHFFFAOYSA-N
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Description

Thorin Sodium is an orange-to-reddish-brown, water-soluble aromatic compound commonly used as a metallochromic indicator in analytical chemistry . Its core research value lies in the selective colorimetric detection and quantitative analysis of several metal cations. It reacts with thorium(IV) in acidic medium to form a distinct red complex, making it a key reagent for the determination of thorium . Beyond thorium, it is also applied as an indicator in the analysis of other elements including barium, beryllium, lithium, uranium, and scandium . The mechanism of action involves chelation, where the azo and hydroxyl groups in its structure bind to the metal ion, resulting in a measurable change in the solution's absorption maximum, typically between 480 and 490 nm . Modern research continues to explore its application in developing advanced sensing methods, such as optical chemical sensors (optodes) for thorium(IV) determination . As an organoarsenic compound, this compound is highly toxic and requires careful handling; it is toxic if swallowed or inhaled and is very toxic to aquatic life . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11AsN2Na3O10S2 B086240 THORIN SODIUM CAS No. 132-33-2

Properties

IUPAC Name

4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid
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InChI

InChI=1S/C16H13AsN2O10S2/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29)
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InChI Key

XQVKLMRIZCRVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H13AsN2O10S2
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DSSTOX Substance ID

DTXSID9059624
Record name Thoron
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Molecular Weight

532.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Red hygroscopic powder; [Acros Organics MSDS]
Record name Thorin
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CAS No.

132-33-2
Record name Thoron (reagent)
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Record name 2,7-Naphthalenedisulfonic acid, 4-[2-(2-arsonophenyl)diazenyl]-3-hydroxy-
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Record name 4-[(2-arsonophenyl)azo]-3-hydroxynaphthalene-2,7-disulphonic acid
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Advanced Molecular Characterization and Structural Elucidation of Thorin Sodium

Elucidation of Key Structural Features and Functional Groups

Thorin (B213161) sodium, systematically named disodium (B8443419);4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate, possesses a multifaceted molecular architecture that dictates its chemical behavior and analytical applications. evitachem.com The core of the molecule is a naphthalene (B1677914) ring system. This bicyclic aromatic core is substituted with several key functional groups that contribute to its chelating and chromophoric properties.

The primary functional groups and structural features include:

A Phenylarsonic Acid Moiety: An arsenic acid group, -As(=O)(OH)₂, is attached to a phenyl ring. This group is crucial for the compound's ability to coordinate with metal ions.

An Azo Bridge: A diazenyl group (-N=N-) links the phenylarsonic acid moiety to the naphthalene core. evitachem.com This azo group is a chromophore, responsible for the compound's color.

A Naphthol System: The naphthalene core contains a hydroxyl (-OH) group, making it a naphthol derivative. The position of this group is critical for the molecule's electronic properties and its interaction with light.

Two Sulfonic Acid Groups: Two sulfonate groups (-SO₃⁻) are present on the naphthalene ring. ontosight.ai These groups are typically in their salt form (disodium salt), which confers water solubility to the otherwise large organic molecule. evitachem.combiosynth.comscbt.comvwr.comcymitquimica.com

The combination of these features, particularly the ortho-positioning of the hydroxyl group relative to the azo linkage and the presence of the arsonophenyl group, allows Thorin sodium to act as an effective chelating agent, forming stable, colored complexes with various metal ions. cymitquimica.com

Table 1: Molecular Properties of this compound

PropertyValue
IUPAC Name disodium;4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate evitachem.com
CAS Number 3688-92-4 biosynth.comscbt.commerckmillipore.com
Molecular Formula C₁₆H₁₁AsN₂Na₂O₁₀S₂ scbt.comvwr.commerckmillipore.comscbt.comglentham.com
Molecular Weight 576.30 g/mol scbt.comvwr.commerckmillipore.comglentham.com

Isomeric Considerations and Related Compound Characterization

The structural complexity of this compound gives rise to considerations of isomerism and leads to the existence of related compounds with distinct properties.

Isomeric Forms: A significant isomeric consideration for this compound is azo-hydrazone tautomerism. The molecule can exist in equilibrium between the azo form (containing the -N=N- group) and the hydrazone form (containing a C=N-NH- group). americanelements.com This tautomerism is common in azo dyes that have a hydroxyl group positioned ortho or para to the azo link. The different structural representations and IUPAC names found in the literature, such as (4E)-4-[(2-arsonophenyl)hydrazinylidene]-3-oxonaphthalene-2,7-disulfonate, reflect this phenomenon. americanelements.com The equilibrium between these tautomers can be influenced by factors such as solvent and pH.

Related Compounds:

Neo-Thorin: Also known as Arsenazo I, Neo-Thorin is a structurally similar chromogenic reagent. evitachem.comscbt.com Its chemical name is 2-(1,8-dihydroxy-3,6-disulfo-2-naphthylazo)-benzenearsonic acid. evitachem.com The key structural difference from Thorin is the position of the azo linkage and the presence of a second hydroxyl group on the naphthalene ring system. evitachem.comscbt.com This structural alteration modifies its complex-forming and spectral properties.

Thoron: The term "Thoron" is often used as a synonym for Thorin. ontosight.aicymitquimica.comwikipedia.orgcymitquimica.com However, some research distinguishes Thoron as the disulfonic acid form of the molecule, particularly when used in basic media for the quantitative determination of lithium. ontosight.aiquimicaorganica.orgquimicaorganica.org In its acid form, the compound is referred to as Thorin. quimicaorganica.org

Table 2: Comparison of this compound and Related Compounds

CompoundMolecular FormulaKey Structural Difference from this compound
This compound C₁₆H₁₁AsN₂Na₂O₁₀S₂ scbt.commerckmillipore.com-
Neo-Thorin C₁₆H₁₁AsN₂Na₂O₁₁S₂ scbt.comchemicalbook.comContains an additional hydroxyl group on the naphthalene ring and different substituent positioning. evitachem.com
Thoron C₁₆H₁₃AsN₂O₁₀S₂ ontosight.aiOften refers to the protonated (acid) form of this compound. ontosight.aiquimicaorganica.orgquimicaorganica.org

Spectroscopic Investigations for Structural Confirmation in Research

A variety of spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for studying its interactions.

UV-Visible (UV-Vis) Spectroscopy: As a colored dye, this compound exhibits strong absorption in the visible region of the electromagnetic spectrum. UV-Vis spectroscopy is routinely used to characterize the compound. The maximum absorption wavelength (λmax) is a key parameter. In propan-2-ol, Thorin shows a λmax in the range of 480-490 nm. merckmillipore.com In water, the λmax is reported to be around 485 nm. The formation of metal complexes with Thorin leads to significant shifts in the absorption spectrum, a principle that underlies its use in spectrophotometric analysis. For instance, the complex with palladium(II) shows a λmax around 540 nm.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the various functional groups within the Thorin molecule. Characteristic absorption bands for the O-H (hydroxyl), N=N (azo), S=O (sulfonate), and As=O (arsonic acid) groups can be observed, providing direct evidence for the presence of these key structural features. Research on the synthesis of Thorin has utilized IR spectroscopy for its unequivocal identification. quimicaorganica.orgquimicaorganica.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. It allows for the mapping of proton and carbon environments within the phenyl and naphthalene ring systems, confirming their substitution patterns. The successful synthesis and purification of Thorin have been confirmed using NMR, which helps to verify the final structure and assess its purity. quimicaorganica.orgquimicaorganica.orgresearchgate.net

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Findings
UV-Visible Spectroscopy λmax: 480-490 nm (in propan-2-ol) merckmillipore.com
λmax: ~485 nm (in water)
Infrared (IR) Spectroscopy Confirms presence of -OH, -N=N-, -SO₃⁻, and -As(=O)(OH)₂ functional groups. quimicaorganica.orgquimicaorganica.org
NMR Spectroscopy Used for unequivocal structural identification and purity assessment of synthesized Thorin. quimicaorganica.orgquimicaorganica.org

Synthetic Methodologies and Chemical Derivatization of Thorin Sodium

Retrosynthetic Analysis and Strategic Disconnections for Synthesis

The design of a viable synthesis for a target molecule like Thorin (B213161) Sodium typically begins with a retrosynthetic analysis. quimicaorganica.org This process involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesized precursors.

Thorin Sodium is an azo compound, characterized by the diazenyl (–N=N–) bridge connecting an arsonylated benzene (B151609) ring and a substituted naphthalene (B1677914) ring. The most logical and common strategic disconnection is at the carbon-nitrogen bonds of this azo group. This disconnection reveals the two primary building blocks required for its synthesis:

An aryl diazonium salt, which is derived from a primary aromatic amine.

An electron-rich aromatic coupling component.

Applying this to this compound, the retrosynthetic disconnection points to two key precursors:

Precursor 1: 2-Aminobenzenearsonic acid (also known as o-aminophenylarsonic acid), which serves as the source for the diazonium salt. quimicaorganica.orgosti.gov

Precursor 2: 2-Naphthol-3,6-disulfonic acid (commonly known as R-salt), which acts as the nucleophilic coupling partner. quimicaorganica.org

This analysis suggests a convergent synthesis strategy, where these two precursors are prepared separately and then combined in a final step to form the target molecule. evitachem.com More than eleven distinct synthesis routes can be conceptualized based on this paradigm, starting from basic materials like benzene and naphthalene. quimicaorganica.org

Detailed Investigation of Convergent Synthesis Routes

The most practical synthesis of this compound follows the convergent path identified through retrosynthesis, comprising two critical reaction stages: diazotization and azo coupling. quimicaorganica.orgevitachem.com

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. accessscience.com In the synthesis of this compound, 2-aminobenzenearsonic acid is the amine that undergoes this transformation.

The reaction is typically carried out by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a cold, aqueous mineral acid, such as hydrochloric acid (HCl). chemicalnote.com The temperature is a critical parameter and must be maintained at 0–5°C to prevent the unstable diazonium salt from decomposing. chemicalnote.com

The mechanism proceeds in several steps:

Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid (HCl) to generate nitrous acid (HNO₂) in situ.

Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the nitrosonium ion (NO⁺), which is a potent electrophile. chemicalnote.com

Nucleophilic Attack: The amino group of 2-aminobenzenearsonic acid acts as a nucleophile, attacking the nitrosonium ion. chemicalnote.com

Formation of Diazonium Salt: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt, in this case, ortho-diazophenylarsonic chloride. quimicaorganica.orgchemicalnote.com

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and reacts with an activated aromatic ring, the coupling component. wikipedia.org For this compound synthesis, the ortho-diazophenylarsonic chloride is coupled with the disodium (B8443419) salt of 2-naphthol-3,6-disulfonic acid (R-salt). quimicaorganica.org

The reaction pathway involves the attack of the diazonium cation on the electron-rich naphthalene ring of the R-salt. wikipedia.org The hydroxyl (–OH) and sulfonate (–SO₃⁻) groups on the R-salt are electron-donating and activating, facilitating the substitution. The coupling occurs at the carbon atom at position 1 of the naphthalene ring, which is adjacent to the activating hydroxyl group. quimicaorganica.orgmerckmillipore.com

The pH of the reaction medium is a critical factor for yield enhancement. While coupling to phenols and naphthols is often faster in alkaline conditions, the synthesis of Thorin is specifically reported to be carried out in an acidic medium. quimicaorganica.orgwikipedia.org Precise pH control prevents side reactions and ensures the desired regioselectivity of the coupling. Through optimized conditions, this convergent synthesis route can achieve a high yield, with reports of approximately 85.46% for the coupling step. evitachem.com

Diazotization Mechanisms and Optimization

Preparation and Characterization of Key Precursors and Intermediates

The success of the convergent synthesis relies on the availability and purity of its key precursors.

2-Aminobenzenearsonic acid (o-Arsanilic acid): This is the foundational precursor that provides the arsonylated phenyl moiety. It is a gray-beige or white crystalline powder. guidechem.com Its synthesis can be complex, with one route involving the protection and deprotection of aniline's para position to achieve ortho-nitroaniline, which is then further processed. quimicaorganica.org Characterization is typically performed using spectroscopic methods like NMR and IR, as well as elemental analysis.

Table 1: Properties of 2-Aminobenzenearsonic acid
PropertyValueReference
CAS Number2045-00-3 nih.gov
Molecular FormulaC₆H₈AsNO₃ nih.gov
Molecular Weight217.05 g/mol nih.gov
AppearanceGray-beige crystalline powder guidechem.com

2-Naphthol-3,6-disulfonic acid, disodium salt (R-salt): This precursor serves as the coupling component. It is typically prepared via the sulfonation of β-naphthol. quimicaorganica.org The yield of this sulfonation can be relatively high, with reported efficiencies of up to 87.89%. quimicaorganica.org

Table 2: Properties of 2-Naphthol-3,6-disulfonic acid, disodium salt (R-salt)
PropertyValueReference
CAS Number135-51-3 (for disodium salt)
Molecular FormulaC₁₀H₆Na₂O₇S₂
Molecular Weight348.26 g/mol
AppearanceSolid

Exploration of Novel Synthetic Approaches and Derivatization Strategies

Derivatization of the this compound molecule presents an avenue for creating new reagents with tailored properties. The structure of Thorin contains several functional groups that are amenable to chemical modification:

The Arsonic Acid Group (–AsO₃H₂): This group is crucial for the chelating properties of Thorin. It could be esterified or converted to other arsenic-containing functionalities to modulate metal-binding selectivity and strength.

The Naphtholic Hydroxyl Group (–OH): This group can be alkylated or acylated. Such modifications would significantly alter the electronic properties of the naphthalene system, affecting the color of the dye and its chelating behavior.

The Sulfonic Acid Groups (–SO₃H): These groups primarily enhance water solubility. They can be converted into sulfonamides or sulfonate esters, which could change the molecule's solubility characteristics and its interactions with target analytes. core.ac.ukgoogle.com

By strategically modifying these functional groups, it is conceivable to develop novel analogues of Thorin with enhanced sensitivity, greater selectivity for different metal ions, or improved stability for use in various analytical applications. core.ac.ukacs.org

Complexation Chemistry and Ligand Metal Interaction Studies of Thorin Sodium

Elucidation of Coordination Mechanisms and Chelation Principles

The process by which thorin (B213161) sodium binds to metal ions is a sophisticated one, primarily involving the azo group and the hydroxyl group located on the naphthalene (B1677914) ring. jacsdirectory.com Functioning as a bidentate ligand, the molecule attaches to a central metal ion at two distinct points. ebsco.com These key binding sites are the oxygen atom of the hydroxyl group and one of the nitrogen atoms of the azo group. This interaction results in the formation of a stable five- or six-membered chelate ring with the metal ion, a phenomenon central to the principles of chelation. ebsco.com

The formation of a metal-thorin complex induces a notable bathochromic shift, which is a shift to a longer wavelength, in the compound's absorption spectrum. This visible change in color, from the orange-yellow of the free ligand in a slightly acidic solution to the red or purplish-red of the metal complex, is the fundamental principle behind its application in spectrophotometric analysis. guidechem.comquimicaorganica.org Spectroscopic methods, particularly UV-Vis and infrared spectroscopy, have been pivotal in confirming these coordination mechanisms. For instance, shifts in the stretching frequency of the -OH group in the infrared spectra of metal complexes provide clear evidence of its involvement in the coordination process. jacsdirectory.com

Stoichiometry and Stability Constants of Metal-Thorin Complexes

The stoichiometry of metal-thorin complexes, which defines the precise ratio of metal ions to ligand molecules within the complex, has been rigorously investigated. Common analytical techniques for this purpose include the mole-ratio method and the continuous variation method, also known as Job's plot. sebhau.edu.lyresearchgate.net Studies have revealed that thorin sodium typically forms 1:1 and 1:2 (metal:ligand) complexes with many divalent and trivalent metal ions. journalijar.comderpharmachemica.com For example, research on the interaction between thorium(IV) and thorin indicates the formation of a 1:1 complex. journalijar.com

The stability of these complexes is a critical factor, quantified by their stability constants (or formation constants). A higher stability constant is indicative of a more stable complex. researchgate.net These constants are determined spectrophotometrically and are influenced by factors such as the specific metal ion, pH, and the composition of the solvent. sebhau.edu.lyelectrochemsci.org

Table 1: Stoichiometry and Stability Constants of Selected Metal-Thorin Complexes

Metal Ion Stoichiometry (Metal:Ligand) Log K (Stability Constant) pH Method
Thorium(IV) 1:1 - 0.65 Spectrophotometry journalijar.com
Barium(II) 1:2 3.4 Slightly Acidic Complex Reaction guidechem.com
Lithium - - Alkaline Spectrophotometry chemrxiv.org

Note: The values presented are indicative and can vary based on experimental conditions.

Influence of pH on Complex Formation and Dissociation Equilibria

The pH of the solution is a paramount factor that governs the complexation reaction between this compound and metal ions. nih.gov this compound itself acts as an acid-base indicator, with its functional groups, especially the hydroxyl and sulfonic acid groups, undergoing protonation or deprotonation depending on the pH. ivl.se

The formation of metal-thorin complexes is intrinsically pH-dependent, as the chelation process necessitates the displacement of a proton from the ligand's hydroxyl group. tjnpr.org Consequently, complexation is generally favored in acidic to neutral environments. The optimal pH range for complex formation varies for different metal ions, which provides a degree of selectivity in analytical procedures. For instance, the complexation with thorium(IV) is optimally conducted in a highly acidic medium (pH 0.65-0.7) to prevent metal hydrolysis and minimize interference from other cations. journalijar.com In contrast, complexation with lithium is favored in a strongly alkaline medium. chemrxiv.org At extremely low pH, protonation of the ligand can impede complex formation, while at high pH, metal ions may precipitate as hydroxides, also hindering the reaction. nih.gov

Effects of Diverse Solution Media and Surfactants on Complexation Dynamics

The composition of the solution medium significantly impacts the dynamics of complexation. The introduction of organic solvents like acetone (B3395972) can alter the dielectric constant of the medium, which in turn can affect the stability and molar absorptivity of the resulting metal-thorin complexes. electrochemsci.orgchemrxiv.org In many instances, the use of a water-miscible organic solvent enhances the sensitivity of spectrophotometric measurements. chemrxiv.org

Surfactants, including both ionic and non-ionic types, can have a profound influence on the complexation reaction. When present above their critical micelle concentration, surfactants can dramatically alter the properties of metal-thorin complexes. researchgate.net This phenomenon, often referred to as micellar catalysis or sensitization, can lead to an increase in molar absorptivity, a shift in the absorption maximum, and enhanced stability of the complex. For example, the use of the cationic surfactant cetylpyridinium (B1207926) chloride (CPC) has been shown to significantly reduce the interference of various ions in the determination of thorium. researchgate.netresearchgate.net The addition of salts to ionic surfactant solutions can also modify the electrostatic interactions between the charged head groups of the surfactant molecules, thereby affecting micelle formation and the complexation dynamics. researchgate.net

Kinetic Studies of Ligand-Metal Binding Processes

Kinetic studies offer valuable insights into the rate and mechanism of the formation of metal-thorin complexes. These reactions are typically rapid, a desirable characteristic for spectrophotometric applications where swift color development is essential. The rate of complex formation is influenced by several factors, including reactant concentrations, temperature, pH, and the presence of any catalytic or inhibitory substances. researchgate.net

Techniques such as stopped-flow spectrophotometry are employed to investigate the kinetics of these fast reactions. nih.gov The data derived from these studies help in elucidating the stepwise formation of the complex and in determining the rate constants for each step. For many metal ions, the initial binding to the thorin ligand is the rate-determining step. In the case of thorium(IV) displacement of Mo(VI) from a complex, the reaction is observed to be very fast. nih.govacs.org

Analysis of Interference Phenomena in Complexation Reactions

In the context of analytical chemistry, the presence of non-target ions in a sample can interfere with the accurate determination of the desired metal ion. iastate.edu Interference can manifest in several ways: other cations might form colored complexes with thorin, anions could form stable complexes with the target metal ion, thereby preventing its reaction with thorin, or the interfering species might alter the pH of the solution. researchgate.net

A comprehensive understanding of these interference phenomena is critical for the development of selective and reliable analytical methods. The selectivity of thorin for a specific metal ion can often be enhanced by meticulous control of the solution's pH and through the use of masking agents. ekb.eg Masking agents are substances that form stable, colorless complexes with interfering ions, effectively preventing them from reacting with thorin. For example, EDTA is frequently used as a masking agent to eliminate interference from many divalent and trivalent metal ions during thorium analysis. iastate.edu The use of surfactants like cetylpyridinium chloride (CPC) has also been shown to significantly minimize the interference from ions such as Ni²⁺, Mn²⁺, Sn⁴⁺, phosphate (B84403), EDTA, sulphate, and tartrate in thorium determination. researchgate.net

Table 2: Common Interfering Ions and Masking Strategies in Thorin-Based Analysis

Target Analyte Interfering Ion(s) Masking Agent/Strategy
Thorium(IV) Ni²⁺, Mn²⁺, Sn⁴⁺, phosphate, EDTA, sulphate, tartrate Cetylpyridinium chloride (CPC) researchgate.net
Barium(II) Sulfate (B86663) ions Competitive binding (sulfate forms a more stable precipitate with barium) guidechem.com

Advanced Analytical Chemistry Applications of Thorin Sodium

Spectrophotometric Method Development and Optimization

Thorin (B213161) sodium, also known as Thoron or the sodium salt of 2-(2-hydroxy-3,6-disulfo-1-naphthylazo)-benzenearsonic acid, is a versatile chromogenic reagent. quimicaorganica.orgiastate.edu It is widely utilized in analytical chemistry for the spectrophotometric determination of various elements. Its application varies based on the medium's pH; it is used in an acidic medium for quantifying elements like thorium, zirconium, hafnium, and uranium, and in a basic medium for lithium. quimicaorganica.orgquimicaorganica.org

Trace Element Analysis Methodologies

Thorin sodium forms colored complexes with several metal ions, a property that is harnessed for their quantitative analysis. The intensity of the color, which is measured using a spectrophotometer, is proportional to the concentration of the metal ion.

The reaction between this compound and thorium (IV) ions forms a stable, red-colored complex, which is a cornerstone for the spectrophotometric analysis of thorium. iastate.edupublications.gc.ca This method is noted for its sensitivity and is applicable for determining microgram quantities of thorium. acs.org

The formation of the thorium-thorin complex is typically carried out in a slightly acidic medium to achieve optimal color development. core.ac.ukjournalijar.com Studies have shown that a pH range of 0.7 to 1.0 is ideal for the reaction. core.ac.ukjournalijar.com The resulting complex exhibits maximum absorbance (λmax) at a wavelength of approximately 545 nm. osti.govosti.gov The method demonstrates adherence to Beer's law across a concentration range suitable for trace analysis, with a molar absorptivity of the complex reported to be around 15,600 L mol⁻¹ cm⁻¹. osti.gov To enhance selectivity, interfering ions are often removed through preliminary separation techniques or by using masking agents. publications.gc.caosti.gov For instance, ascorbic acid can be used as a reducing agent to mitigate interference from ions like iron and cerium. publications.gc.ca

Parameter Value
Wavelength (λmax) 545 nm osti.govosti.gov
pH 0.7 - 1.0 core.ac.ukjournalijar.com
Molar Absorptivity (ε) 15,600 L mol⁻¹ cm⁻¹ osti.gov
Complex Color Red osti.gov
Interferences Zirconium, Titanium, Uranium, Cerium publications.gc.ca

This compound is also an effective reagent for the spectrophotometric determination of zirconium. quimicaorganica.orgevitachem.com The method relies on the formation of a colored complex between zirconium ions and the thorin reagent in an acidic solution. quimicaorganica.org While specific parameters for the direct determination of zirconium using thorin are less commonly detailed than for thorium, the principle remains the same. The reaction's sensitivity can be affected by the presence of other ions that also form complexes with thorin, such as thorium and hafnium, necessitating separation or masking steps for accurate quantification. publications.gc.cascribd.com Indirect methods have also been developed, for instance, using a thoron-selective electrode for the potentiometric determination of zirconium. researchgate.net

The chemical similarities between zirconium and hafnium mean that methods for one are often applicable to the other, though separation is crucial for individual quantification. mdpi.com this compound can be used for the spectrophotometric analysis of hafnium in an acidic medium. quimicaorganica.orgevitachem.com Similar to zirconium, the procedure involves forming a colored complex and measuring its absorbance. Due to the nearly identical chemical behavior of hafnium and zirconium, they are significant interferences for each other. Therefore, a separation step, often involving ion exchange or solvent extraction, is typically required before spectrophotometric analysis. dss.go.th

This compound serves as a chromogenic agent for the spectrophotometric determination of uranium, particularly U(IV), in acidic conditions. quimicaorganica.orgrsc.org A sensitive method involves the reaction of U(IV) with thorin, followed by the extraction of the resulting red-orange complex. rsc.org Research has demonstrated a method where the complex is formed at a pH of 2.2 and extracted with N-hydroxy-N,N′-diphenylbenzamidine (HDPBA) in benzene (B151609). rsc.orgrsc.org The extracted complex, when dissolved in ethanol, shows a maximum absorbance at 490 nm. rsc.orgrsc.org This specific method is highly sensitive, with a molar absorptivity of 8.8 × 10⁴ L mol⁻¹ cm⁻¹ and adherence to Beer's law up to a concentration of 2.0 µg/mL of U(IV). rsc.orgrsc.org The detection limit for this procedure is reported as 0.09 µg/mL. rsc.org

Parameter Value
Wavelength (λmax) 490 nm rsc.orgrsc.org
pH 2.2 rsc.orgrsc.org
Molar Absorptivity (ε) 8.8 × 10⁴ L mol⁻¹ cm⁻¹ rsc.orgrsc.org
Beer's Law Range Up to 2.0 µg/mL rsc.orgrsc.org
Detection Limit 0.09 µg/mL rsc.org

For the analysis of lithium, this compound (often referred to as Thoron in this context) is used in a basic medium. quimicaorganica.orgquimicaorganica.org The method is based on the formation of a Li-Thoron complex in an alkaline acetone-water medium, which causes a spectral shift that can be measured. nih.govchemrxiv.org The absorbance of the complex is typically measured at a wavelength between 480 nm and 486 nm. quimicaorganica.orgchemrxiv.orgmt.com This technique has been successfully applied to determine lithium in various samples, including battery materials and biological fluids like saliva and blood serum. nih.govchemrxiv.orgmt.com The reaction is generally complete within about 30 minutes. chemrxiv.org To ensure accuracy, especially in complex matrices like blood serum, preliminary steps such as protein removal are necessary. nih.gov The method has shown good correlation with results from atomic absorption spectroscopy. nih.gov

Parameter Value
Wavelength (λmax) 480 - 486 nm quimicaorganica.orgchemrxiv.orgmt.com
Medium Alkaline Acetone-Water nih.govchemrxiv.org
Reaction Time ~30 minutes chemrxiv.org
Linearity Range 0.10 - 1.3 mg/L (in seawater)
Detection Limit 0.039 mg/L (in seawater)
Determination of Other Metal and Metalloid Ions (e.g., Ba, Be, Cr, Nb, Sn, Ta, Ti, B, Rare Earth Metals)

This compound is utilized in the analytical determination of a wide array of metal and metalloid ions. Its application extends to elements such as Barium (Ba), Beryllium (Be), Chromium (Cr), Niobium (Nb), Tin (Sn), Tantalum (Ta), Titanium (Ti), Boron (B), and Rare Earth Metals. evitachem.comcarlroth.comusgs.gov The formation of colored complexes between this compound and these ions allows for their spectrophotometric quantification. evitachem.comosti.gov For instance, Thorin has been employed for the determination of thorium in the presence of rare earths. osti.gov The specific conditions for complex formation and the resulting absorbance maxima vary depending on the target ion.

IonApplication Notes
Barium (Ba) Thorin forms an orange-red complex with barium ions, a reaction utilized in the indirect determination of sulfate (B86663). guidechem.comnih.gov
Beryllium (Be) Thorin is listed as a reagent for the determination of Beryllium. carlroth.comusgs.gov
Chromium (Cr) Used in the analysis of various sample types for Chromium content.
Niobium (Nb) Thorin is employed in methods for the determination of Niobium. carlroth.comusgs.gov
Tin (Sn) Analytical procedures for Tin determination can utilize Thorin. carlroth.com
Tantalum (Ta) Thorin serves as a reagent in the determination of Tantalum. carlroth.comusgs.gov
Titanium (Ti) The reaction with Thorin is used for the quantification of Titanium. carlroth.comosti.gov
Boron (B) Thorin is applicable for the determination of Boron. carlroth.comusgs.gov
Rare Earth Metals Thorin is used in the determination of thorium in the presence of rare earth elements. osti.gov

Anion and Molecular Species Quantification

Beyond metal ions, this compound also plays a crucial role in the quantification of certain anions and molecular species.

A significant application of this compound is in the indirect spectrophotometric determination of sulfate ions (SO₄²⁻). nilu.no The method is based on the precipitation of sulfate ions with a known excess of barium perchlorate (B79767). The remaining unreacted barium ions are then complexed with Thorin. nilu.nonasa.gov This forms a colored Ba-Thorin complex, and the absorbance of this complex is measured, typically around 520 nm. nilu.nonasa.gov The concentration of sulfate is inversely proportional to the absorbance of the Ba-Thorin complex. This method is applicable for determining sulfate in precipitation and can measure concentrations from 0.05 mg S/l to 4 mg S/l. nilu.no The use of an organic solvent like dioxane or isopropanol (B130326) helps to minimize the solubility of barium sulfate. nilu.nonasa.gov

The fundamental reactions are:

Precipitation: Ba²⁺ (excess) + SO₄²⁻ → BaSO₄ (s)

Complexation: Ba²⁺ (remaining) + Thorin → [Ba-Thorin]²⁺ (colored complex)

The working principle relies on the fact that sulfate ions can extract barium ions from the Thorin-barium complex to form barium sulfate, a more stable compound. guidechem.com This causes a color change from the orange-red of the complex to the orange-yellow of the free Thorin indicator. guidechem.com

This compound is also employed in the determination of sulfur dioxide (SO₂) in ambient air and workplace atmospheres. iteh.ainilu.noosha.gov In these methods, SO₂ is first collected and oxidized to sulfuric acid (H₂SO₄). osha.govosha.gov One common collection method involves bubbling the air sample through a hydrogen peroxide solution, which converts SO₂ to H₂SO₄. osha.govtandfonline.com The resulting sulfate is then determined using the barium-thorin method as described for sulfate ions. nilu.noosha.gov

An alternative approach involves absorbing SO₂ onto a potassium hydroxide (B78521) impregnated filter, where it is oxidized to sulfate. nilu.no The sulfate is then leached from the filter and analyzed using the Thorin method after treatment with a cation exchange resin to neutralize the solution. nilu.no This method is suitable for determining SO₂ concentrations in the range of 0.1 to 8 mg SO₂ per liter of leaching solution. nilu.no

Determination of Sulfate Ions (SO4^2-)

Methodological Parameters and Performance Evaluation

The performance of analytical methods using this compound is characterized by several key parameters.

Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. A higher molar absorptivity indicates a more sensitive method. Sandell's sensitivity is a related parameter, representing the concentration of an analyte that gives an absorbance of 0.001 in a 1 cm cell.

The following table summarizes reported molar absorptivity and Sandell's sensitivity values for Thorin complexes with various analytes. It is important to note that these values can vary depending on the specific experimental conditions such as pH, solvent, and the presence of surfactants.

AnalyteMolar Absorptivity (L mol⁻¹ cm⁻¹)Sandell's Sensitivity (µg cm⁻²)Wavelength (nm)Reference
Thorium (Th)15,600-545 osti.gov
Thorium (Th)2.95 x 10⁴0.0068581 researchgate.netresearchgate.net
Thorium (Th)6.0 x 10⁴0.0039495 researchgate.net
Thorium (Th)1.73 x 10³-- journalijar.com
Thorium (Th) complex with DDBQ4.4 x 10⁴0.0053346 researchgate.net
Thorium (IV) with HMBAINH1.4 x 10⁴0.0167395 scholarsresearchlibrary.com
Thorium (IV) with Nornicotine1.8 x 10⁴0.023430 tjnpr.org
Thorium (IV) with PAR (β-correction)2.52 x 10⁴0.004497 akjournals.com

The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. khanacademy.org Adherence to this law is crucial for quantitative analysis. Spectrophotometric methods using this compound generally exhibit a linear relationship between absorbance and concentration over a specific range.

For the determination of thorium, the thorium-thorin complex shows a linear function of thorium concentration in the range of 0 to 73 micrograms of thorium per 10 milliliters of solution. osti.gov Another study found that Beer's law was obeyed for Th(IV) up to 3.0 µg/mL. researchgate.net For the determination of sulfate in precipitation, the method is applicable for concentrations from 0.05 mg S/l to 4 mg S/l. nilu.no Deviations from Beer's Law can occur at high concentrations due to interactions between absorbing species. libretexts.org

Effect of Surfactants on Spectrophotometric Response

In spectrophotometric analysis, surfactants are often employed to enhance sensitivity, improve solubility, and modify the spectral properties of metal-ligand complexes. The interaction between thorin-analyte complexes and various surfactants has been a subject of study to optimize analytical methods.

The effect of a surfactant on the spectrophotometric response is highly dependent on the type of surfactant (cationic, anionic, or non-ionic) and the specific analyte being complexed with thorin. In the determination of thorium with thorin in a perchloric acid medium, the addition of the cationic surfactant cetylpyridinium (B1207926) chloride (CPC) induces a significant bathochromic (red) shift in the absorption maximum of the complex. researchgate.net The binary Th-thorin complex shows an absorption maximum at 544 nm, which shifts to 581 nm upon the formation of a ternary complex with CPC. researchgate.net This shift is accompanied by a notable increase in molar absorptivity to 2.95 x 10⁴ L mol⁻¹ cm⁻¹, an enhancement of the determination range, and a reduction in the relative standard deviation from 4.25% to 2.5%. researchgate.net The presence of CPC also mitigates interferences from several ions, including Ni²⁺, Mn²⁺, Sn⁴⁺, phosphate (B84403), EDTA, and sulfate. researchgate.net

Conversely, studies involving the Be-thorin complex have shown that surfactants such as Triton-X-100 (non-ionic), sodium dodecyl sulphate (SDS) (anionic), and cetyltrimethylammonium bromide (CTAB) (cationic) have no significant effect on the spectral overlapping under the tested conditions. The effectiveness of various surfactants in enhancing absorbance for other analytical systems has been ranked, providing insight into their general behavior. For instance, in one study, the enhancement sequence was found to be: sodium lauryl sulphate > sodium dodecyl sulfate (SDS) > sodium dodecylbenzene (B1670861) sulfonate (SDBS) > polyethylene (B3416737) glycol phenylether (OP) > Triton X-100 > Tween-80. bu.edu.egresearchgate.net

Table 1: Effect of Cetylpyridinium Chloride (CPC) on Thorin-Based Thorium Determination

Parameter Binary Complex (Th-Thorin) Ternary Complex (Th-Thorin-CPC)
Absorption Maximum (λmax) 544 nm 581 nm
Molar Absorptivity Not specified 2.95 x 10⁴ L mol⁻¹ cm⁻¹
Sandell's Sensitivity Not specified 6.8 ng cm⁻²
Complex Stability Not specified 168 hours
Relative Standard Deviation 4.25% 2.5%

Data sourced from a study on the spectrophotometric determination of thorium with thorin. researchgate.net

Stoichiometric Ratio Determination via Job's Method

Job's method, also known as the method of continuous variation, is a widely used technique in analytical chemistry to determine the stoichiometry of a chemical complex in solution. scribd.com The method involves preparing a series of solutions where the total molar concentration of the metal ion and the ligand (in this case, thorin or its analyte) is held constant, but their mole fractions are varied systematically. scribd.com By plotting a measurable property that is proportional to the complex formation (such as absorbance) against the mole fraction of one of the components, the stoichiometric ratio can be identified from the mole fraction at which the maximum value is observed. scribd.com

This method has been applied to understand the binding characteristics of thorin with various analytes. For example, in voltammetric studies of the interaction between thorin and human serum albumin (HSA), the binding ratio of the resulting supramolecular complex was calculated to be 2:3 (thorin:HSA). chem-soc.si This indicates that two molecules of thorin interact with three molecules of HSA. The application of Job's method is crucial for elucidating the structure of such complexes, which underpins the analytical quantification method. chem-soc.sisci-hub.se

Table 2: Illustrative Data for Job's Method Plot

Mole Fraction of Thorin Mole Fraction of Analyte Absorbance at λmax
0.0 1.0 0.050
0.1 0.9 0.155
0.2 0.8 0.310
0.3 0.7 0.465
0.4 0.6 0.620
0.5 0.5 0.515
0.6 0.4 0.410
0.7 0.3 0.305
0.8 0.2 0.200
0.9 0.1 0.100
1.0 0.0 0.005

This table presents hypothetical data to illustrate the principle of Job's method. The peak absorbance at a mole fraction of 0.4 for Thorin would suggest a 2:3 (0.4:0.6) stoichiometric ratio of Thorin to the analyte.

Titrimetric Methodologies

This compound is a well-established indicator for titrations involving sulfate ions, particularly with barium perchlorate as the titrant.

Barium Perchlorate/Thorin Titration for Sulfate Determination

The determination of sulfate ions in aqueous samples can be accurately performed via a direct titration with barium perchlorate using thorin as the indicator. researchgate.net The principle of this method is based on the precipitation of sulfate ions by barium ions. epa.gov

The titration is typically carried out in a medium containing 80% alcohol or another organic solvent like dioxane or isopropanol. researchgate.netnilu.no The organic solvent is added to decrease the solubility of the barium sulfate precipitate, ensuring a more complete reaction and a sharper endpoint. nilu.no The reaction proceeds as follows:

Ba²⁺ + SO₄²⁻ → BaSO₄ (s)

During the titration, the added barium perchlorate solution reacts with the sulfate ions present in the sample. Once all the sulfate has been precipitated, the first excess of barium ions reacts with the thorin indicator, forming a colored complex. epa.gov This results in a distinct color change, typically to pink or red, signaling the endpoint of the titration. epa.goviteh.ai The method is effective for low concentrations of sulfate and is performed at an apparent pH range of 2.5 to 4.0. researchgate.net For enhanced accuracy, interfering cations are often removed beforehand using an ion-exchange column. researchgate.net

Table 3: Typical Reagents and Conditions for Sulfate Titration

Parameter Specification
Titrant 0.005 M Barium Perchlorate (Ba(ClO₄)₂)
Indicator Thorin solution (0.2 g in 100 mL water)
Solvent 80% Isopropanol or Dioxane
pH Range 2.5 - 4.0
Endpoint Color Sharp change to pink/red
Detection Wavelength (Spectrophotometric) 520 nm

Data compiled from various sources describing the barium perchlorate-thorin titration method. researchgate.netnilu.noiteh.ai

Titrimetric Determination of Organic Sulfur Compounds

Thorin is also a crucial indicator in the determination of sulfur content in organic compounds. ottokemi.comottokemi.com The method typically involves a two-step process: combustion of the sample followed by titration of the resulting sulfate.

First, an accurately weighed organic sample is combusted in an oxygen-filled flask. chemicalonline.comdtic.mil This combustion process converts the organically bound sulfur into sulfur oxides, which are then absorbed into an aqueous hydrogen peroxide solution. This absorption step oxidizes the sulfur oxides to sulfuric acid, yielding sulfate ions. chemicalonline.comdtic.mil

The resulting sulfate solution is then titrated with a standardized barium perchlorate solution. chemicalonline.com Thorin, often screened with methylene (B1212753) blue, is used as the indicator. chemicalonline.comoup.com The titration proceeds as described in the previous section, with the endpoint being a sharp color change to pink. iteh.ai This analytical method has been validated and demonstrates high precision, with an analytical uncertainty of less than ±0.3% absolute. chemicalonline.com It is effective for quantifying sulfur amounts ranging from 0.006 mg to 1 mg. chemicalonline.com

Electrochemical Analytical Techniques

Beyond its use in colorimetric and titrimetric methods, thorin also exhibits electrochemical activity that can be harnessed for analytical purposes, particularly in voltammetric studies.

Voltammetric Studies of Thorin-Analyte Interactions

The electrochemical properties of thorin can be studied using techniques like cyclic voltammetry. Research has shown that thorin can interact with large biomolecules, such as proteins, and this interaction can be monitored electrochemically. chem-soc.si

A notable study investigated the interaction between thorin and human serum albumin (HSA) in an acidic buffer solution (pH 3.0) using a mercury electrode. chem-soc.si Thorin, which contains an electrochemically active azo group, exhibits a reduction peak at a potential of -0.49 V (versus a saturated calomel (B162337) electrode, SCE). chem-soc.siresearchgate.net The study found that upon the addition of HSA, the peak current of this reduction peak decreased significantly, while the peak potential remained unchanged. chem-soc.si

This phenomenon indicates that thorin and HSA interact to form a supramolecular complex. chem-soc.si The complex itself is electrochemically inactive, meaning it does not get reduced at the mercury electrode under the experimental conditions. chem-soc.si The formation of this complex effectively lowers the concentration of free, electrochemically active thorin in the solution, leading to the observed decrease in the reductive peak current. chem-soc.si Based on these voltammetric data, the binding constant for the thorin-HSA interaction was calculated to be 1.15 x 10⁹, with a binding ratio of 2:3. chem-soc.si This principle forms the basis of a sensitive electrochemical method for protein determination. chem-soc.si

Table 4: Electrochemical Parameters of Thorin-HSA Interaction

Parameter Thorin Solution Thorin-HSA Interaction Solution
Reductive Peak Potential (Ep) -0.49 V (vs. SCE) -0.49 V (vs. SCE)
Reductive Peak Current (Ip) Decreases in the presence of HSA Lower than pure Thorin solution
Electrochemical Process Irreversible reduction Formation of an electro-inactive complex
Binding Constant (K) N/A 1.15 x 10⁹
Binding Ratio (Thorin:HSA) N/A 2:3

Data sourced from a cyclic voltammetry study of the thorin-HSA interaction. chem-soc.si

Investigation of Electro-inactive Complex Formation Mechanisms

In the realm of electrochemistry, this compound is integral to methods that rely on the formation of electro-inactive complexes. This principle is particularly evident in the quantitative analysis of proteins. The interaction between this compound and proteins, such as human serum albumin (HSA), results in the formation of a stable supramolecular complex. avantorsciences.comswgdrug.orgactascientific.com

The mechanism is based on the electrochemical properties of free Thorin. Thorin is an electrochemically active molecule containing an azo group, which can be readily reduced on a mercury electrode, producing a distinct reductive peak in voltammetry, for instance, at -0.49 V (vs. SCE). avantorsciences.com When a protein like HSA is introduced into the solution, it binds with Thorin molecules. This newly formed Thorin-protein complex is electro-inactive, meaning it does not undergo a redox reaction at the electrode surface under the same conditions. avantorsciences.comactascientific.com

The consequence of this binding is a reduction in the concentration of free, electrochemically active Thorin in the solution. This decrease is directly proportional to the concentration of the protein present and is observed as a decrease in the magnitude of the reductive peak current. avantorsciences.com Electrochemical parameter calculations confirm that the presence of the protein does not alter the electrode reduction kinetics of Thorin itself; rather, the binding event simply sequesters the Thorin, preventing it from participating in the electrode reaction. avantorsciences.com This linear relationship between the decrease in current and the protein concentration allows for the sensitive quantification of proteins in a sample.

Chromatographic Separation and Detection Methodologies

While ion chromatography is a preferred method for the separation and determination of various anions and cations, the detection of certain ions, particularly colorless metal ions, requires a subsequent derivatization step to enable spectrophotometric measurement. tcichemicals.comuj.ac.za this compound is an ideal candidate for such applications, functioning as a post-column derivatization (PCD) reagent in High-Performance Liquid Chromatography (HPLC) systems. actascientific.com

The methodology involves two key stages: separation and detection.

Separation: The sample containing a mixture of metal ions is injected into an ion chromatography system. The ions are separated based on their interactions with a stationary phase, such as a mixed-mode cation and anion exchange column (e.g., IonPac CS5A). thermofisher.com An appropriate eluent carries the separated ions through the column at different rates.

Post-Column Derivatization and Detection: After the analytes exit the column, the this compound solution is continuously introduced into the eluent stream using a post-column delivery system. actascientific.comthermofisher.com Thorin forms colored complexes with specific metal ions. This reaction creates a product that can be detected by a UV-Vis absorbance detector set to the wavelength of maximum absorbance for the metal-Thorin complex (e.g., ~520-580 nm). tcichemicals.comevitachem.com This approach has been successfully demonstrated with analogous chelating agents like 4-(2-pyridylazo)resorcinol (B72590) (PAR) and Arsenazo III for the detection of transition metals and thorium, respectively, highlighting the established utility of this technique. thermofisher.comresearchgate.net

The primary advantage of post-column derivatization is that the separation and detection processes are optimized independently, allowing for high chromatographic efficiency without compromising detection sensitivity. actascientific.com

ParameterDescriptionExample System (Analogous)
Technique Ion Chromatography with Post-Column DerivatizationHigh-Performance Liquid Chromatography (HPLC)
Separation Column Ion Exchange (e.g., Dionex IonPac CS5A)Mixed-mode cation/anion exchange
Post-Column Reagent Chelating Agent (e.g., this compound)4-(2-pyridylazo)resorcinol (PAR) or Arsenazo III
Detection UV-Vis Spectrophotometric DetectorAbsorbance measured at λmax of the complex (e.g., 530 nm for PAR complexes)
Application Determination of separated metal ions (e.g., Thorium, Barium)Total hydrated and weakly complexed metal ions

This table illustrates a typical setup for metal ion analysis using post-column derivatization, where this compound could function as the post-column reagent.

Additionally, in the context of Thin-Layer Chromatography (TLC), this compound could potentially be used as a visualization agent. After separating colorless metal ions on a TLC plate, spraying the plate with a Thorin solution would produce colored spots where Thorin has formed a complex with the analyte, making them visible. libretexts.org

Development of Optical Chemical Sensors

This compound has been successfully utilized as a key component in the fabrication of optical chemical sensors, or optodes, for the selective determination of metal ions. acs.org These sensors offer a simple and cost-effective alternative to more complex analytical techniques. acs.org

The fundamental principle behind a Thorin-based optical sensor is the immobilization of the Thorin reagent within a transparent, water-insoluble polymer matrix. libretexts.orgacs.org The design involves several key considerations:

Sensing Chemistry: The core of the sensor is the complexation reaction between Thorin and the target analyte. When the analyte from the sample diffuses into the membrane, it binds with the immobilized Thorin, causing a distinct and measurable change in the membrane's optical properties, typically its absorbance at a specific wavelength. acs.org

Immobilization: To create a durable sensor, the water-soluble Thorin must be rendered insoluble. This is achieved by forming an ion-pair with a large, lipophilic counter-ion, such as methyltrioctylammonium. This Thorin-ion pair is then physically entrapped within a polymer support like triacetylcellulose (B593227) or plasticized poly(vinyl chloride) (PVC). libretexts.orgacs.org

Sensor Matrix and Form Factor: The polymer matrix must be permeable to the analyte, chemically inert, and optically transparent. nih.gov The choice of plasticizer (e.g., dioctyladipate) can influence the sensor's response characteristics. nih.gov The final sensor is typically a thin, transparent film. acs.org

Measurement: The sensor's response is measured spectrophotometrically. The film is placed in the sample solution, and the change in absorbance is correlated to the concentration of the analyte. acs.org

The primary application of Thorin-based optical sensors is the determination of Thorium(IV) in aqueous samples. libretexts.orgacs.org Research has demonstrated the successful development of a selective and reversible sensor for this purpose.

Key performance metrics for a Thorin-based Thorium(IV) sensor are summarized below.

ParameterFindingReference
Analyte Thorium(IV) acs.org, libretexts.org
Sensing Membrane Thorin-methyltrioctylammonium ion pair in triacetylcellulose acs.org
Linear Range 6.46 x 10⁻⁶ to 9.91 x 10⁻⁵ mol L⁻¹ acs.org
Detection Limit 1.85 x 10⁻⁶ mol L⁻¹ acs.org
Regeneration Rapid (< 20 seconds) with 0.1 mol L⁻¹ oxalate (B1200264) solution acs.org
Precision (RSD) 1.65% - 2.71% acs.org

This table presents the detailed research findings for an optical chemical sensor designed for Thorium(IV) determination using this compound.

The sensor operates by measuring the absorbance of the Th(IV)-Thorin complex formed within the membrane. A key advantage is its reversibility; the sensor can be regenerated by introducing a solution containing a strong complexing agent like oxalate, which removes the thorium from the membrane, preparing it for subsequent measurements. acs.org

Principles of Thorin-Based Sensor Design

Method Validation and Interference Management in Complex Matrices

The successful application of any analytical method using this compound hinges on rigorous validation and strategies to mitigate interference from other species in the sample matrix. chemicalbook.com

Method Validation involves establishing key performance characteristics. For instance, in the development of the Thorin-based optical sensor for thorium, validation included determining the linear range, limit of detection (LOD), precision (measured as relative standard deviation, RSD), and selectivity. acs.org The sensor demonstrated a linear response for Thorium(IV) from 6.46 x 10⁻⁶ to 9.91 x 10⁻⁵ mol L⁻¹ with an LOD of 1.85 x 10⁻⁶ mol L⁻¹ and an RSD below 2.8%. acs.org

Interference Management is crucial as Thorin is not perfectly selective and can form complexes with various ions. evitachem.comtcichemicals.com The presence of certain cations and anions can lead to erroneous results. For example, phosphate is a known interferent in the spectrophotometric determination of sulfate using a barium-thorin system. tcichemicals.com Similarly, the analysis of thorium can be affected by the presence of other metal ions that also bind with Thorin. evitachem.com

Several strategies are employed to manage these interferences:

pH Control: The formation of metal-Thorin complexes is highly dependent on pH. By carefully controlling the pH of the sample solution, the selectivity of the reaction can be significantly enhanced, favoring the complexation of the target analyte over interfering ions.

Use of Surfactants: In spectrophotometric methods, the addition of a surfactant, such as cetylpyridinium chloride (CPC), can minimize interferences. The surfactant can form micelles that alter the microenvironment of the complexation reaction, enhancing sensitivity and reducing the impact of competing ions. evitachem.com

Masking Agents: These are reagents that form stable complexes with interfering ions, preventing them from reacting with Thorin. For example, EDTA can be used as a masking agent to improve the selectivity of nickel determination with certain optical sensors. nih.gov

Standard Addition: This method can be used to compensate for matrix effects. By adding known amounts of the analyte to the sample, the effect of the matrix on the analytical signal can be quantified and corrected for. tcichemicals.com

Preliminary Separation: In cases of severe interference, such as from rare earth elements in thorium analysis, a preliminary separation step using techniques like solvent extraction or chromatography may be necessary before determination with Thorin.

The table below details research findings on managing interference in thorium analysis.

Interfering IonTolerance Limit (without CPC) (Interferent:Th Ratio)Tolerance Limit (with CPC) (Interferent:Th Ratio)
Ni²⁺ 570
Mn²⁺ 1080
Sn⁴⁺ 575
Phosphate 1070
EDTA 560
Sulfate 1580
Tartrate 1075

This table, adapted from research findings evitachem.com, shows the significant improvement in tolerance to interfering ions in the spectrophotometric determination of thorium with Thorin when the surfactant Cetylpyridinium Chloride (CPC) is present.

Theoretical and Computational Chemistry Studies on Thorin Sodium

Density Functional Theory (DFT) Applications in Complexation Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a standard tool for analyzing the complexation of ligands like Thorin (B213161) with metal ions. rsc.org DFT calculations allow for the determination of optimized molecular geometries, electronic properties, and the energetics of complex formation, providing a molecular-level understanding that complements experimental findings. acs.org

Research has employed DFT to explore the formation of Thorin-analyte complexes. For instance, in studies of similar chelating agents, DFT is used to generate optimized geometries of the ligand and its metal complex. acs.org The B3LYP exchange-correlation functional is frequently used for such calculations. acs.org For heavy elements like thorium, relativistic effective core potentials, such as the Stuttgart small-core potential (SDD), are often applied to the metal atom, while basis sets like 6-311G(d,p) are used for lighter atoms (C, N, O, H). acs.org

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. acs.org In one study on a Schiff's base ligand designed for thorium detection, the HOMO was located on the naphthalene (B1677914) rings of the ligand, while the LUMO was on the phenanthroline ring, with a calculated band gap of 2.84 eV. acs.org Upon complexation with Th⁴⁺, changes in the HOMO-LUMO gap are observed, which correlate with the changes in spectroscopic properties. acs.orgacs.org DFT calculations have been instrumental in demonstrating the coordinative preferences of metals with ligands, which can be challenging to predict otherwise due to the variable coordination numbers of elements like thorium. rsc.org

Table 1: DFT Study Parameters and Key Findings for Thorin-like Ligand-Metal Complexes

Study FocusComputational MethodBasis SetKey FindingsReference
Electronic structure of a Schiff's base ligand (L) and its Th⁴⁺ complexDFT/B3LYP6-311G(d,p) for C, N, O, H; SDD for ThCalculated HOMO-LUMO gap for ligand L was 2.84 eV. Analysis confirmed changes in electronic properties upon complexation. acs.org
Geometry of Molybdenum(VI) (M1) and Thorium(IV) (M2) complexes with a custom ligandDFTcc-pVDZ for C, N, H, O; Stuttgart RSC ECP for ThCalculated HOMO-LUMO energy gaps were 0.09050 eV for the M1 complex and 0.06742 eV for the M2 complex. acs.org
Coordinative preferences of uranyl and thorium(IV) with a ciprofloxacin-derived ionic liquidDFTNot specifiedComputational optimizations supported experimental findings on the strength of the metal-ligand interaction and selective complexation. rsc.org

Molecular Modeling and Simulation of Ligand-Analyte Interactions

Molecular modeling and simulation encompass a range of computational techniques used to model or mimic the behavior of molecules. nih.gov These methods are crucial for studying the dynamic interactions between a ligand like Thorin and its target analytes. Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed, time-resolved information about how and why a ligand binds to a specific ion. nih.gov

Molecular docking algorithms can predict the preferred orientation of a ligand when it binds to a receptor or, in this case, a metal ion, to form a stable complex. nih.gov Following docking, molecular dynamics simulations can be employed to study the behavior of the ligand-analyte system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, solvent effects, and the stability of the complex. nih.gov For instance, MD simulations can be used to investigate the binding modes of a ligand within a receptor's binding pocket, often using multiple short simulations to exhaustively sample possible conformations. nih.gov

These simulations provide a bridge between static structures and dynamic biological or chemical functions. In the context of Thorin, such modeling can elucidate the specific atoms on the Thorin molecule (e.g., oxygen atoms from the arsenate and sulfonate groups, and the hydroxyl group) that are directly involved in coordinating with the thorium ion. This detailed molecular-level view of the interaction is fundamental to understanding the selectivity and stability of the Thorin-Th⁴⁺ complex. acs.org

Table 2: Molecular Modeling Techniques and Their Applications

TechniqueDescriptionApplication to Ligand-Analyte SystemsReference
Molecular DockingPredicts the preferred binding orientation of a ligand to a second molecule to form a stable complex.Elucidates the most probable binding modes of Thorin with a metal ion, identifying key interaction sites. nih.gov
Molecular Dynamics (MD) SimulationA computer simulation method for analyzing the physical movements of atoms and molecules over time.Examines the stability of the Thorin-analyte complex, reveals conformational changes, and assesses the influence of the solvent environment. nih.govresearchgate.net
Free Energy CalculationsComputes the free energy difference between two states, such as a ligand being bound versus unbound.Quantifies the binding affinity of Thorin for an analyte, helping to explain its high selectivity. nih.gov

Prediction of Spectroscopic Properties and Reaction Pathways

A significant application of computational chemistry is the prediction of spectroscopic properties and the elucidation of reaction mechanisms. For molecules like Thorin, which are often used in colorimetric and spectrophotometric analysis, these predictions are particularly valuable. Time-dependent DFT (TD-DFT) is a primary method used to calculate the excited-state properties of molecules and predict their electronic absorption spectra (e.g., UV-Visible spectra). acs.org

By performing TD-DFT calculations on the DFT-optimized geometries of a ligand and its metal complex, researchers can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths. acs.org For example, a computational study on a thorium-selective Schiff's base ligand predicted an absorption peak at 346.84 nm, which was attributed to specific electronic transitions (HOMO-1 to LUMO+3). acs.org These theoretical predictions can be directly compared with experimental spectra. Experimental UV-vis analysis of the same ligand showed absorbance bands at 320 nm and 375 nm, which red-shifted to 335 nm and 440 nm upon complexation with Th⁴⁺, demonstrating a correlation between theoretical predictions and observed results. acs.org

Furthermore, computational methods can be used to map out reaction pathways and determine the activation energies for chemical processes. researchgate.net By calculating the energy of transition states, DFT can identify the most likely mechanism for complex formation or for a catalytic cycle. This is particularly useful in understanding the kinetics of complexation and the factors that influence the reaction rate. For example, DFT calculations have been used to investigate the catalytic role of sodium in other chemical systems by determining the activation energies for different reaction steps, identifying the rate-determining step. researchgate.net

Table 3: Comparison of Experimental and Predicted Spectroscopic Data for a Thorium-Selective Ligand

SpeciesExperimental λmax (nm)Predicted λmax (nm) via TD-DFTObservationReference
Ligand (L) alone320, 375346.84Two primary absorbance bands observed. acs.org
L-Th⁴⁺ Complex335, 440Not specifiedRed-shift (bathochromic shift) of absorbance bands upon complexation with thorium. acs.org

Environmental and Industrial Analytical Research Applications of Thorin Sodium

Application in Water Quality Monitoring

Thorin (B213161) sodium is instrumental in the analysis of several key parameters of water quality, including sulfate (B86663), thorium, uranium, and lithium concentrations.

The determination of sulfate in water and wastewater is a common application. The Thorin method is suitable for surface and groundwaters with sulfate concentrations ranging from 5 to 150 mg/L, with dilution possible for higher concentrations. resource.org The principle involves the titration of sulfate ions with a standard barium chloride solution in an alcoholic medium under controlled acidic conditions, using Thorin as the indicator. resource.org A variation of this is the spectrophotometric barium perchlorate-Thorin method, applicable for sulfate concentrations in precipitation from 0.05 mg S/L to 4 mg S/L. nilu.no In this method, barium perchlorate (B79767) is added in excess to precipitate barium sulfate. The excess barium ions then react with Thorin, and the resulting colored complex is measured spectrophotometrically at 520 nm. nilu.no

For the analysis of radioactive elements, Thorin sodium is used in the spectrophotometric determination of thorium and uranium in water samples. researchgate.net Although often analyzed simultaneously with other reagents like Arsenazo III, Thorin provides a reliable method for their quantification. researchgate.net

The determination of lithium in aqueous samples, including seawater, is another significant application. Thorin forms a colored complex with lithium ions in an alkaline water-acetone medium, allowing for direct spectrophotometric analysis. chemrxiv.org

Table 1: Application of this compound in Water Quality Monitoring

AnalyteMethodologyConcentration RangeWavelength (for Spectrophotometry)Reference
SulfateTitration with Barium Chloride5 - 150 mg/LN/A resource.org
SulfateSpectrophotometry with Barium Perchlorate0.05 - 4 mg S/L520 nm nilu.no
ThoriumSpectrophotometryNot SpecifiedNot Specified researchgate.net
UraniumSpectrophotometryNot SpecifiedNot Specified researchgate.net
LithiumSpectrophotometryNot SpecifiedNot Specified chemrxiv.org

Application in Atmospheric Quality Monitoring

In the realm of air quality management, this compound is specified in the international standard ISO 4221:1980 for the determination of sulfur dioxide (SO₂) in ambient air. iteh.airsb.gov.rw This spectrophotometric method is applicable for SO₂ concentrations from 3.5 to 150 µg/m³. antpedia.com

The procedure involves drawing a known volume of air through an acidified hydrogen peroxide solution, which absorbs and oxidizes SO₂ to sulfuric acid. iteh.ai The resulting sulfate ions are then precipitated by adding an excess of barium perchlorate. iteh.ai The remaining barium ions form a colored complex with Thorin, which is then measured spectrophotometrically at 520 nm to determine the original SO₂ concentration. iteh.ai An alternative approach involves absorbing SO₂ onto a potassium hydroxide (B78521) impregnated filter, followed by extraction and oxidation of the collected sulfite (B76179) to sulfate before analysis by the Thorin method. nilu.no

Table 2: this compound in Atmospheric SO₂ Monitoring (ISO 4221:1980)

ParameterSpecificationReference
AnalyteSulfur Dioxide (SO₂) iteh.ai
MethodThorin Spectrophotometric Method iteh.ai
Concentration Range3.5 - 150 µg/m³ antpedia.com
Wavelength520 nm iteh.ai
PrincipleAbsorption in H₂O₂, precipitation with Ba(ClO₄)₂, and spectrophotometric determination of excess Ba²⁺ with Thorin. iteh.ai

Analysis in Geochemical and Material Samples (e.g., Ores, Monazite (B576339) Sands)

This compound is a valuable reagent in the analysis of geological and material samples. A significant application is the determination of sulfate in geothermal water, where it is used as an indicator in the titration with barium perchlorate. scispace.comsemanticscholar.org This method is crucial for understanding the chemical composition and potential for scaling in geothermal systems. scispace.comsemanticscholar.org

Furthermore, this compound is employed in the spectrophotometric determination of thorium in ores, particularly in monazite sands. journalijar.com A developed method allows for the direct, sensitive, and accurate determination of leached thorium from monazite concentrates without the need for prior separation steps like solvent extraction or ion exchange. journalijar.com The method involves optimizing parameters such as the pH of different mineral acids and buffer solutions to achieve maximum complex formation between thorium and Thorin. journalijar.com In some procedures, potential interferences from other elements present in the ore, such as rare earth elements, can be overcome by the addition of masking agents like hydrogen peroxide. journalijar.com

Novel Adsorption and Removal Methodologies for Azo Dyes in Waste Streams (e.g., Radioactive Waste)

Research has demonstrated the efficacy of using low-cost adsorbents, such as activated carbon, for the removal of this compound from radioactive waste solutions. research-nexus.net This is particularly relevant as Thorin itself is used as a reagent in the analysis of radioactive elements, and its removal from waste streams is an important environmental consideration.

A study on the adsorption of Thorin onto activated carbon revealed that the process follows a pseudo-second-order mechanism, and the equilibrium data fits the Freundlich isotherm model well. research-nexus.net This indicates a heterogeneous adsorption process. The monolayer adsorption capacity of activated carbon for Thorin was determined to be 267.40 mg/g at 298 K. research-nexus.net The optimal pH for the removal of Thorin was found to be 2.0. research-nexus.net These findings highlight the potential of activated carbon as an effective and economical solution for treating waste containing Thorin. research-nexus.net

Table 3: Adsorption of this compound onto Activated Carbon

ParameterFindingReference
AdsorbentActivated Carbon research-nexus.net
Adsorption MechanismPseudo-second-order research-nexus.net
Equilibrium ModelFreundlich Isotherm research-nexus.net
Monolayer Adsorption Capacity267.40 mg/g at 298 K research-nexus.net
Optimal pH for Removal2.0 research-nexus.net

Analytical Methodologies for Biological Matrices (e.g., Lithium in Saliva)

This compound has been successfully utilized in the development of spectrophotometric methods for the determination of lithium in biological fluids, offering a less invasive alternative to traditional blood tests.

One notable application is the measurement of lithium in human saliva . chemrxiv.orgchemrxiv.org In this method, Thorin forms a complex with lithium in a potassium hydroxide-acetone-water reagent mixture. chemrxiv.org The absorbance of the resulting Li-Thorin complex is measured at a wavelength maximum of 480 nm. chemrxiv.orgchemrxiv.org Studies have shown that this method can accurately predict lithium concentrations in saliva compared to atomic absorption spectroscopy. chemrxiv.org Calibration curves are established using pooled human saliva with known added concentrations of lithium. chemrxiv.org For instance, a linear regression equation of y = 0.128x + 1.449 with a high correlation coefficient (R = 0.997) has been reported for lithium concentrations between 0.00 and 5.29 mEq/L. researchgate.netresearchgate.net

The Thorin method has also been adapted for the determination of lithium in blood serum . nih.gov This involves the reaction of lithium with Thorin (referred to as thoron in some literature) in an alkaline acetone (B3395972) medium, with the change in absorbance measured at 480 nm. nih.govnih.gov To ensure accuracy, proteins are typically removed from the serum using trichloroacetic acid, and the effect of electrolytes is compensated for by adding a synthetic serum electrolyte to the reagent blank. nih.gov A study comparing this method with atomic absorption spectroscopy for forty serum samples from patients showed an average error of -1.1% and a correlation coefficient of 0.987. nih.gov More recent developments include an automated flow system for the determination of lithium in biological samples, with a detection limit of 0.03 mg L⁻¹ and a concentration range of 0.06-1.5 mg L⁻¹. nih.gov

Table 4: Spectrophotometric Determination of Lithium in Biological Matrices using this compound

Biological MatrixMethodologyKey ParametersFindings/PerformanceReference
Human SalivaSpectrophotometryWavelength: 480 nm; Reagent: Potassium hydroxide-acetone-waterGood correlation with atomic absorption; Calibration range: 0.00-5.29 mEq/L. chemrxiv.orgchemrxiv.orgresearchgate.net
Blood SerumSpectrophotometryWavelength: 480 nm; Alkaline acetone medium; Protein removal required.Average error of -1.1% compared to atomic absorption; Correlation coefficient: 0.987. nih.gov
Biological Samples (Automated)Flow system with spectrophotometric detectionWavelength: 480 nm; Alkaline medium.Detection limit: 0.03 mg L⁻¹; Concentration range: 0.06-1.5 mg L⁻¹. nih.gov

Q & A

Q. What is the chemical mechanism of Thorin Sodium as an indicator in sulfate titration?

this compound (l-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid, disodium salt) acts as a metallochromic indicator in sulfate quantification. During titration with barium perchlorate, sulfate ions form insoluble barium sulfate (BaSO₄). Excess barium ions react with this compound, producing a color change from yellow to pink due to the formation of a barium-thorin complex (Equation 1). This endpoint is pH-sensitive and requires buffered conditions (pH 2.5–3.5) to avoid interference from carbonate or hydroxide ions .

Reaction StageChemical ProcessVisual Indicator
InitialBa²⁺ + SO₄²⁻ → BaSO₄↓Yellow (free Thorin)
EndpointBa²⁺ + Thorin → Ba-Thorin complexPink

Q. How to prepare and standardize this compound solutions for analytical use?

  • Preparation : Dissolve 0.2 g this compound in 100 mL deionized water. Filter to remove particulates.
  • Standardization : Titrate against a certified sulfate standard (e.g., Na₂SO₄) using barium perchlorate. Validate via gravimetric analysis of BaSO₄ precipitates. Adjust pH with perchloric acid to stabilize the endpoint .
  • Storage : Keep in amber bottles at 4°C to prevent photodegradation. Re-standardize monthly.

Q. What are the critical parameters affecting endpoint determination in this compound-based titrations?

  • pH Control : Maintain pH 2.5–3.5 using HClO₄ or NH₄OH. Higher pH causes Ba(OH)₂ precipitation; lower pH risks incomplete sulfate binding.
  • Ionic Strength : High chloride or nitrate concentrations mask the endpoint. Pre-treat samples with ion-exchange resins if necessary.
  • Temperature : Conduct titrations at 20–25°C; deviations >5°C alter reaction kinetics .

Advanced Research Questions

Q. How to resolve discrepancies in sulfate quantification when using this compound in complex matrices (e.g., fossil fuel emissions)?

  • Interference Testing : Screen for competing anions (e.g., phosphate, silicate) via spiked recovery experiments. Use masking agents like EDTA for cations (Ca²⁺, Mg²⁺).
  • Matrix-Specific Calibration : Develop calibration curves using matrices mimicking sample composition (e.g., synthetic flue gas condensate).
  • Statistical Validation : Apply ANOVA to compare results with alternative methods (e.g., ion chromatography). Discrepancies >5% warrant re-evaluation of matrix effects .

Q. What strategies optimize this compound’s stability under varying environmental conditions?

  • Photostability : Use UV-opaque containers and minimize exposure to light during titration.
  • Thermal Degradation : Store solutions at 4°C; avoid freeze-thaw cycles.
  • Chemical Stability : Add 0.01% sodium azide to inhibit microbial growth. Monitor absorbance at 520 nm weekly for signs of degradation .

Q. How to integrate this compound titration with spectroscopic validation techniques?

  • Hybrid Workflow : Post-titration, analyze aliquots via UV-Vis spectroscopy (λmax = 520 nm) to quantify residual Thorin-barium complexes.
  • Data Correlation : Use linear regression to correlate titration endpoints with spectroscopic absorbance values. This dual-method approach reduces false positives in low-sulfate samples (<10 ppm) .

Methodological Considerations for Data Contradiction Analysis

  • Case Study : If sulfate levels in water samples differ between Thorin titration and ICP-OES:
    • Verify pH consistency across methods.
    • Test for organic interferents (e.g., humic acids) via TOC analysis.
    • Perform spike-and-recovery experiments to identify matrix suppression/enhancement.
    • Use paired t-tests to assess systematic bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.